molecular formula C18H27N3O2S B1215317 N-(6-aminohexyl)-5-dimethylaminonaphthalene-1-sulfonamide CAS No. 34995-01-2

N-(6-aminohexyl)-5-dimethylaminonaphthalene-1-sulfonamide

Cat. No.: B1215317
CAS No.: 34995-01-2
M. Wt: 349.5 g/mol
InChI Key: MDDJCYLRROTRCO-UHFFFAOYSA-N
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Description

It is characterized by a naphthalene moiety carrying a sulfonic acid group at the 1-position . This compound is widely used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-aminohexyl)-5-dimethylaminonaphthalene-1-sulfonamide typically involves the reaction of dansyl chloride with hexamethylenediamine. The reaction is carried out in an organic solvent such as dimethylformamide or dichloromethane, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(6-aminohexyl)-5-dimethylaminonaphthalene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(6-aminohexyl)-5-dimethylaminonaphthalene-1-sulfonamide is extensively used in scientific research due to its fluorescent properties. Some of its applications include:

    Chemistry: Used as a fluorescent probe in various chemical assays.

    Biology: Employed in the labeling of biomolecules for fluorescence microscopy and flow cytometry.

    Medicine: Utilized in the development of diagnostic tools and imaging agents.

    Industry: Applied in the manufacturing of fluorescent dyes and sensors

Mechanism of Action

The mechanism of action of N-(6-aminohexyl)-5-dimethylaminonaphthalene-1-sulfonamide involves its ability to interact with specific molecular targets through its sulfonic acid group. This interaction leads to the formation of stable complexes, which can be detected through fluorescence. The compound’s fluorescent properties are due to the presence of the naphthalene moiety, which absorbs light and emits fluorescence upon excitation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of the dansyl group and hexamethylenediamine, which provides enhanced stability and fluorescence properties compared to other similar compounds .

Properties

IUPAC Name

N-(6-aminohexyl)-5-(dimethylamino)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c1-21(2)17-11-7-10-16-15(17)9-8-12-18(16)24(22,23)20-14-6-4-3-5-13-19/h7-12,20H,3-6,13-14,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDJCYLRROTRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70956444
Record name N-(6-Aminohexyl)-5-(dimethylamino)naphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34995-01-2
Record name Dansylamidohexamethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034995012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(6-Aminohexyl)-5-(dimethylamino)naphthalene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hexamethylenediamine (5.39 g, 45.9 mmol) was combined with dimethylformamide (15 ml), and a solution of dansyl chloride (2.40 g, 8.7 mmol) in dimethylformamide (10 ml) was dropwise added thereto, followed by stirring at room temperature for 4 hours. Insoluble materials were removed by filtration, and the filtrate was stirred at room temperature overnight. After concentration, water and ethyl acetate were added to thereto, and 1 N hydrochloric acid was added thereto to adjust the aqueous layer to pH 4. The aqueous layer was washed with ethyl acetate three times, adjusted to pH 11 with potassium carbonate and extracted with ethyl acetate twice. The extracts were collected, washed with water three times, dried over anhydrous sodium sulfate and concentrated to give Compound (4) (1.04 g) as an oil. Yield, 34%.
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

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